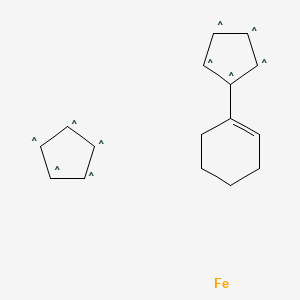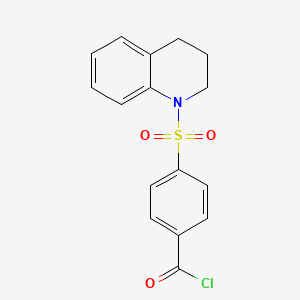
2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid
概要
説明
“2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as quinolines . It has a molecular formula of C11H5ClF3NO2 .
Synthesis Analysis
The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in recent research . A specific synthesis method involves treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring system, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The compound also contains a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) attached to the quinoline ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 231.6 and a molecular formula of C11H5ClF3NO2 . The compound is a solid at room temperature .科学的研究の応用
Analytical Reagent Applications
- Quinoxaline-2-carboxylic Acid as an Analytical Reagent: Although not directly about 2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid, research on quinoxaline-2-carboxylic acid and its derivatives, including chloro and hydroxy derivatives, has shown potential in analytical chemistry. These compounds have been used for the gravimetric determination of various metal ions, highlighting their significance as analytical reagents (Dutt, Sanayal, & Nag, 1968).
Synthesis of Quinoxaline Derivatives
- Synthesis of 2-Substituted 3-(Trifluoromethyl)quinoxalines: Research involving the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives of 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids, demonstrates the utility of these compounds in creating novel chemical structures. This work is foundational in the field of heterocyclic compound chemistry (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Medicinal Chemistry Applications
- Novel Quinoline Derivatives Synthesis: A study focusing on the synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives from related compounds demonstrates the relevance of such compounds in medicinal chemistry. This research is pivotal for the development of complex quinoline compounds (Li, Wang, & Zou, 2017).
Chemical Reactions and Functionalizations
- Direct Metalation and Functionalization of Quinolines: Studies on the selective metalation and functionalization of various trifluoromethyl-substituted pyridines and quinolines, including quinoline-3-carboxylic acids, provide insights into chemical reactions that can be utilized in synthesizing a wide range of quinoline derivatives (Schlosser & Marull, 2003).
作用機序
While the specific mechanism of action for “2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid” is not mentioned in the sources, it’s worth noting that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For example, during the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of the cell membranes .
Safety and Hazards
The safety data sheet for a similar compound, “2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde”, suggests avoiding dust formation, ingestion, and inhalation, and recommends using personal protective equipment . It’s important to note that these precautions may also apply to “2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid”, but specific safety data for this compound was not found in the sources.
将来の方向性
The future directions for “2-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods and pharmacological activities . As organo-fluorine chemistry continues to evolve, these compounds may find increasing applications in various fields, including medicine, electronics, agrochemicals, and catalysis .
特性
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-9-7(10(17)18)4-5-3-6(11(13,14)15)1-2-8(5)16-9/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGAGTUMHUNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)
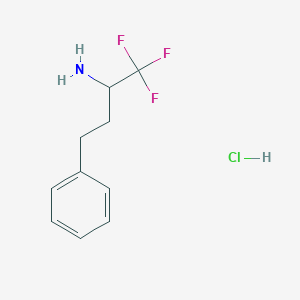
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)
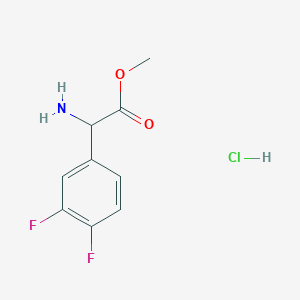
![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)
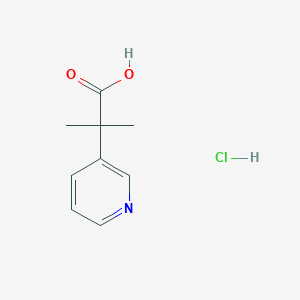

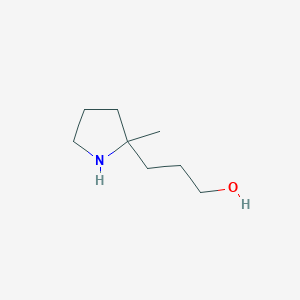
![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1433153.png)

![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)
